Amino-(2-nitro-phenyl)-acetic acid methyl ester
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Overview
Description
Amino-(2-nitro-phenyl)-acetic acid methyl ester is an organic compound that features both amino and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(2-nitro-phenyl)-acetic acid methyl ester typically involves the nitration of a suitable precursor followed by esterification. One common method is the nitration of 2-nitroaniline, followed by the reaction with chloroacetic acid and subsequent esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Amino-(2-nitro-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Iron and hydrochloric acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Amino-(2-nitro-phenyl)-acetic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Amino-(2-nitro-phenyl)-acetic acid methyl ester involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The amino group can also participate in hydrogen bonding and other interactions with biomolecules, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but lacks the acetic acid methyl ester group.
Amino-(4-nitro-phenyl)-acetic acid methyl ester: Similar structure but with the nitro group in a different position.
2-Amino-3-nitrobenzoic acid methyl ester: Similar structure but with an additional carboxylic acid group.
Uniqueness
Amino-(2-nitro-phenyl)-acetic acid methyl ester is unique due to the presence of both amino and nitro groups on the phenyl ring, along with the acetic acid methyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-amino-2-(2-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)8(10)6-4-2-3-5-7(6)11(13)14/h2-5,8H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNHSHZABXHMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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